4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine
Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine include its empirical formula (C10H11BrN2O), molecular weight (255.11), and its form as a solid . Other properties such as density, boiling point, and refractive index were not found for this specific compound, but related compounds such as 2-Bromo-5-(tert-butyl)pyridine have been studied .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine serves as a versatile intermediate in the synthesis of complex heterocyclic compounds. The regioselective metalation of related oxazolopyridine systems with tert-butyllithium highlights the ortho-directing influence of the fused 2-dialkylaminooxazolo group, facilitating the formation of various 7-substituted derivatives (Lever, Werblood, & Russell, 1993). This reactivity pattern underscores the synthetic utility of the oxazolopyridine scaffold in constructing biologically relevant molecules.
Applications in Physiological and Biological Research
The structural motif of oxazolopyridines, including derivatives of this compound, finds increasing application in physiological and biological research. For example, plant growth retardants based on pyridine structures have been used to gain insights into the regulation of terpenoid metabolism, showcasing the relevance of such compounds in studying phytohormone and sterol pathways related to cell division and senescence (Grossmann, 1990).
Contribution to Medicinal Chemistry
Compounds structurally related to this compound are synthesized for their potential therapeutic applications. For instance, the development of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation represents a metal-free approach for constructing biologically important heterocycles with high yields and short reaction times (Zheng et al., 2014).
Antioxidant Activity and Preclinical Studies
Recent studies have synthesized [1,2,4]triazolo[1,5-a]pyridine derivatives, examining their antioxidant properties and potential toxicity. This research demonstrates the application of oxazolopyridine derivatives in evaluating physicochemical activities and their prospective as antioxidant agents, highlighting their potential in medicinal chemistry (Smolsky et al., 2022).
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially influence the formation of carbon–carbon bonds .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially facilitate the formation of carbon–carbon bonds .
Properties
IUPAC Name |
4-bromo-2-tert-butyl-6-iodo-[1,3]oxazolo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrIN2O/c1-10(2,3)9-14-7-5(15-9)4-6(12)13-8(7)11/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQNSJIZUKTZCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(N=C(C=C2O1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrIN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701181353 | |
Record name | Oxazolo[4,5-c]pyridine, 4-bromo-2-(1,1-dimethylethyl)-6-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701181353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305325-02-3 | |
Record name | Oxazolo[4,5-c]pyridine, 4-bromo-2-(1,1-dimethylethyl)-6-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305325-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxazolo[4,5-c]pyridine, 4-bromo-2-(1,1-dimethylethyl)-6-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701181353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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